molecular formula C15H19N B12602624 2-(2,5-Dimethylcyclopenta-1,4-dien-1-yl)-4,6-dimethylaniline CAS No. 912675-95-7

2-(2,5-Dimethylcyclopenta-1,4-dien-1-yl)-4,6-dimethylaniline

Cat. No.: B12602624
CAS No.: 912675-95-7
M. Wt: 213.32 g/mol
InChI Key: FCSZWEGUZKERFD-UHFFFAOYSA-N
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Description

2-(2,5-Dimethylcyclopenta-1,4-dien-1-yl)-4,6-dimethylaniline is an organic compound characterized by its unique structure, which includes a cyclopentadiene ring substituted with methyl groups and an aniline moiety

Preparation Methods

The synthesis of 2-(2,5-Dimethylcyclopenta-1,4-dien-1-yl)-4,6-dimethylaniline typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the cyclopentadiene ring: This can be achieved through the Diels-Alder reaction, where a diene and a dienophile react to form the cyclopentadiene ring.

    Substitution reactions: Methyl groups are introduced to the cyclopentadiene ring through Friedel-Crafts alkylation.

    Coupling with aniline: The final step involves coupling the substituted cyclopentadiene ring with aniline under conditions that promote the formation of the desired product.

Industrial production methods may involve optimization of these steps to increase yield and purity, often utilizing catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

2-(2,5-Dimethylcyclopenta-1,4-dien-1-yl)-4,6-dimethylaniline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the double bonds.

    Substitution: Electrophilic substitution reactions can occur on the aniline moiety, where reagents like bromine or nitric acid introduce halogen or nitro groups, respectively.

The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include various substituted derivatives of the original compound.

Scientific Research Applications

2-(2,5-Dimethylcyclopenta-1,4-dien-1-yl)-4,6-dimethylaniline has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: Research into its biological activity has shown potential for use in pharmaceuticals, particularly in the development of new drugs.

    Medicine: Its derivatives are being studied for their potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: The compound is used in the production of advanced materials, such as polymers and resins, due to its unique structural properties.

Mechanism of Action

The mechanism by which 2-(2,5-Dimethylcyclopenta-1,4-dien-1-yl)-4,6-dimethylaniline exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways involved depend on the specific application and the nature of the compound’s interactions with its targets.

Comparison with Similar Compounds

When compared to similar compounds, 2-(2,5-Dimethylcyclopenta-1,4-dien-1-yl)-4,6-dimethylaniline stands out due to its unique combination of a cyclopentadiene ring and an aniline moiety. Similar compounds include:

    2,5-Dimethylcyclopenta-1,4-diene: Lacks the aniline moiety, resulting in different chemical properties and applications.

    4,6-Dimethylaniline: Lacks the cyclopentadiene ring, leading to different reactivity and uses.

    Cyclopentadiene: A simpler structure without methyl substitutions or aniline, used primarily in basic organic synthesis.

Properties

CAS No.

912675-95-7

Molecular Formula

C15H19N

Molecular Weight

213.32 g/mol

IUPAC Name

2-(2,5-dimethylcyclopenta-1,4-dien-1-yl)-4,6-dimethylaniline

InChI

InChI=1S/C15H19N/c1-9-7-12(4)15(16)13(8-9)14-10(2)5-6-11(14)3/h5,7-8H,6,16H2,1-4H3

InChI Key

FCSZWEGUZKERFD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC1)C)C2=CC(=CC(=C2N)C)C

Origin of Product

United States

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